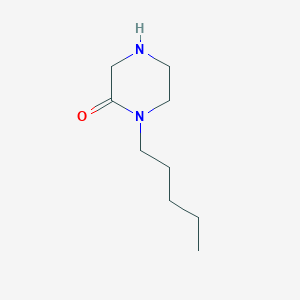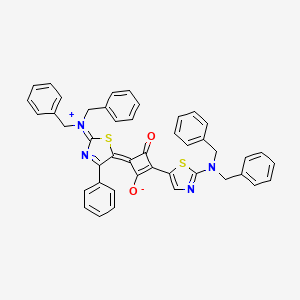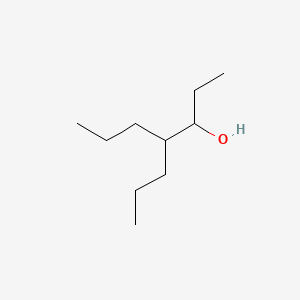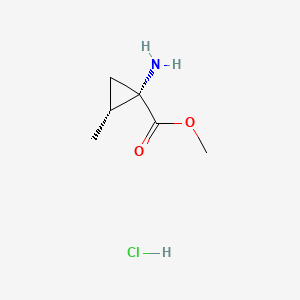
Cyclopropanecarboxylic acid,1-amino-2-methyl-,methyl ester,hydrochloride,trans-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) is a chemical compound with significant interest in various fields of science. This compound is known for its unique structure, which includes a cyclopropane ring, making it a valuable subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) involves several synthetic routes. One common method is the alkylation of glycine equivalents with 1,2-electrophiles. Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives. Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is also employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) involves its interaction with specific molecular targets and pathways. The cyclopropane ring in its structure imparts unique reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, hydrochloride, trans-
- Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester
Uniqueness
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) is unique due to its specific structural features, such as the presence of a cyclopropane ring and an amino group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H12ClNO2 |
|---|---|
Molekulargewicht |
165.62 g/mol |
IUPAC-Name |
methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-3-6(4,7)5(8)9-2;/h4H,3,7H2,1-2H3;1H/t4-,6+;/m1./s1 |
InChI-Schlüssel |
TZXYDXLDIMQMSS-MYSBMPOLSA-N |
Isomerische SMILES |
C[C@@H]1C[C@]1(C(=O)OC)N.Cl |
Kanonische SMILES |
CC1CC1(C(=O)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


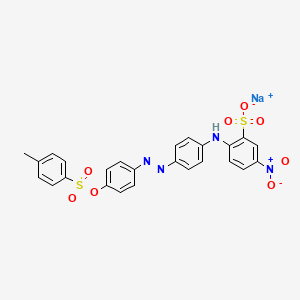
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
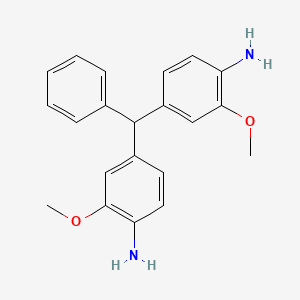
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)

![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
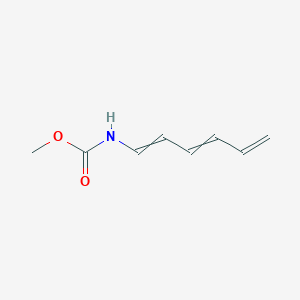
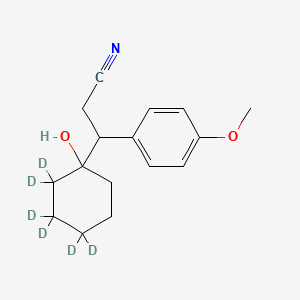
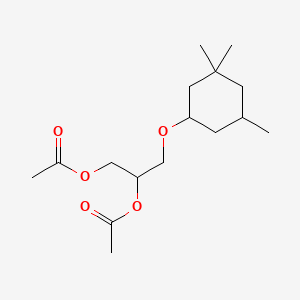
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
